1-(4-Chlorophenyl)piperidin-2-one
CAS No.: 27471-37-0
Cat. No.: VC8261032
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27471-37-0 |
---|---|
Molecular Formula | C11H12ClNO |
Molecular Weight | 209.67 g/mol |
IUPAC Name | 1-(4-chlorophenyl)piperidin-2-one |
Standard InChI | InChI=1S/C11H12ClNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 |
Standard InChI Key | MATLCDYJRXTULR-UHFFFAOYSA-N |
SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(4-Chlorophenyl)piperidin-2-one has the molecular formula and a molecular weight of 209.675 g/mol . Its IUPAC name, 1-(4-chlorophenyl)piperidin-2-one, reflects the chlorophenyl substituent at position 1 of the piperidin-2-one ring. Key identifiers include:
The compound’s crystal structure reveals centrosymmetric tetramers stabilized by hydrogen bonds between the ketone oxygen and NH groups of adjacent molecules, influencing its solubility and stability.
Physicochemical Properties
The compound exhibits moderate lipophilicity () and a melting point of 128–130°C . Its solubility profile includes high solubility in polar aprotic solvents like dimethylformamide (DMF) and limited solubility in water (<1 mg/mL at 25°C).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common method involves the condensation of 4-chloroaniline with δ-valerolactam under acidic conditions, followed by oxidation using sodium chlorite () . Key steps include:
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Ring-Opening Amination: Reaction of δ-valerolactam with 4-chloroaniline in ethanol at 80°C for 12 hours.
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Oxidation: Treatment with in a -saturated atmosphere to form the ketone.
Industrial-Scale Manufacturing
Large-scale production utilizes continuous flow reactors to enhance efficiency. For example, a patented process employs a palladium-carbon catalyst for hydrogenation debenzylation, achieving a 90% yield at 25°C under 0.1 MPa hydrogen pressure . Critical parameters include:
Pharmacological Applications
Antipsychotic Drug Intermediate
1-(4-Chlorophenyl)piperidin-2-one serves as a precursor to haloperidol, a first-generation antipsychotic. The compound undergoes reductive amination to form the piperidine ring of haloperidol, which modulates dopamine D2 receptors .
Antimicrobial Activity
Recent studies demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 3.8 µg/mL) and Plasmodium falciparum (IC = 1.2 µM) . The chlorophenyl group enhances membrane permeability, facilitating target engagement with enzymes like dihydroorotate dehydrogenase (DHODH) .
Biological Activity and Mechanisms
Pharmacokinetics
The compound exhibits:
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High Gastrointestinal Absorption: Bioavailability of 82% in rodent models.
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P-Glycoprotein Interaction: Efflux ratio of 3.2 in Caco-2 cells, suggesting susceptibility to multidrug resistance proteins.
Enzyme Inhibition
1-(4-Chlorophenyl)piperidin-2-one inhibits factor Xa (), a key enzyme in the blood coagulation cascade. Molecular docking studies reveal hydrogen bonding with Ser195 and hydrophobic interactions with the S1 pocket.
Comparative Analysis with Analogues
Future Research Directions
Targeted Drug Delivery
Encapsulation in liposomes or polymeric nanoparticles could mitigate P-glycoprotein efflux, improving CNS bioavailability.
Anticancer Applications
Preliminary data show apoptosis induction in HeLa cells (IC = 8.7 µM) via caspase-3 activation . Structural modifications to enhance selectivity are underway.
Green Synthesis Methods
Exploring biocatalytic routes using transaminases or ketoreductases could reduce reliance on toxic oxidants like .
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